3-[3-(trifluoromethyl)phenyl]pyridine
Overview
Description
3-[3-(trifluoromethyl)phenyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[3-(trifluoromethyl)phenyl]pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the trifluoromethylphenyl group and the pyridine ring . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates. This method has gained popularity due to its efficiency in introducing the trifluoromethyl group into various organic molecules .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition or activation of enzymes, affecting various biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group.
4-(trifluoromethyl)pyridine: The trifluoromethyl group is attached to a different position on the pyridine ring.
2-(trifluoromethyl)pyridine: Another positional isomer with the trifluoromethyl group at the 2-position.
Uniqueness
3-[3-(trifluoromethyl)phenyl]pyridine is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which together enhance its chemical stability and biological activity. This combination makes it more versatile and effective in various applications compared to its simpler analogs .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZXDQKDIXVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466912 | |
Record name | Pyridine, 3-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-99-3 | |
Record name | Pyridine, 3-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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